[1-(4-Bromophenyl)propyl](hexyl)amine
Description
1-(4-Bromophenyl)propylamine is a secondary amine featuring a 4-bromophenylpropyl group and a hexyl chain bonded to the nitrogen atom. Its molecular structure comprises a para-brominated aromatic ring linked to a three-carbon propyl chain, which connects to a nitrogen atom substituted with a six-carbon hexyl group. This compound is likely utilized in organic synthesis or as a pharmaceutical intermediate, given the prevalence of brominated aromatic amines in medicinal chemistry [7].
Properties
IUPAC Name |
N-[1-(4-bromophenyl)propyl]hexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrN/c1-3-5-6-7-12-17-15(4-2)13-8-10-14(16)11-9-13/h8-11,15,17H,3-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAMRKKLKFVHNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(CC)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Bromophenyl)propylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following structural formula:
- IUPAC Name : 1-(4-Bromophenyl)propylamine
- Molecular Formula : C_{15}H_{22}BrN
- CAS Number : 898761-74-5
The biological activity of 1-(4-Bromophenyl)propylamine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The bromophenyl group is known to enhance lipophilicity, which may facilitate the compound's ability to cross biological membranes and interact with central nervous system (CNS) targets.
Antimicrobial Activity
Research has indicated that compounds similar to 1-(4-Bromophenyl)propylamine exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Properties
The compound has been evaluated for its anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death. For instance, compounds with similar structures have shown efficacy against breast cancer and leukemia cell lines .
Neuropharmacological Effects
In neuropharmacology, 1-(4-Bromophenyl)propylamine has been investigated for its anticonvulsant properties. Animal model studies suggest that it may exhibit protective effects against chemically induced seizures, indicating potential use in epilepsy treatment .
Data Tables
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anticonvulsant | Protective against seizures in animal models |
Case Studies
- Antimicrobial Study : A study conducted on various derivatives of bromophenyl amines demonstrated their effectiveness against multidrug-resistant strains of bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anticancer Research : In vitro studies on leukemia cells treated with 1-(4-Bromophenyl)propylamine showed a dose-dependent increase in apoptosis markers, including caspase activation and DNA fragmentation, highlighting its potential as an anticancer agent .
- Neuropharmacological Assessment : In a controlled trial using a mouse model for epilepsy, administration of the compound resulted in a significant reduction in seizure frequency compared to control groups, suggesting its potential as an anticonvulsant drug .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Substituents on Nitrogen | Molecular Formula | Molecular Weight | Key Properties/Applications |
|---|---|---|---|---|
| 1-(4-Bromophenyl)propylamine | 4-Bromophenylpropyl, Hexyl | C₁₅H₂₂BrN | ~308.25 g/mol | High lipophilicity; potential CNS activity |
| [1-(4-Bromophenyl)propyl][(3-fluorophenyl)methyl]amine [9] | 4-Bromophenylpropyl, 3-Fluorophenylmethyl | C₁₆H₁₇BrFN | 322.22 g/mol | Enhanced electronic effects (F substituent); possible kinase inhibition |
| [3-(Cyclohexyloxy)propyl][1-(4-fluorophenyl)propyl]amine [10] | 4-Fluorophenylpropyl, 3-Cyclohexyloxypropyl | C₁₈H₂₈FNO | 293.42 g/mol | Increased polarity (ether group); solubility in polar solvents |
| 3-(4-Bromophenyl)-1-phenyl-dihydrobenzoxazine [8] | Benzoxazine core with 4-bromophenyl | C₂₂H₁₈BrNO | 400.29 g/mol | Heterocyclic scaffold; photoluminescent properties |
Key Comparisons :
The bromine atom in 1-(4-Bromophenyl)propylamine enhances electrophilic aromatic substitution reactivity, which is absent in non-halogenated analogs.
Lipophilicity and Solubility :
- The hexyl chain in the target compound increases hydrophobicity (logP ~5.2 estimated), likely improving blood-brain barrier penetration but reducing aqueous solubility. In contrast, the 3-cyclohexyloxypropyl group in [3-(cyclohexyloxy)propyl][1-(4-fluorophenyl)propyl]amine introduces an ether oxygen, enhancing polarity and solubility in alcohols or dichloromethane [10].
Structural Rigidity :
- The dihydrobenzoxazine core in 3-(4-Bromophenyl)-1-phenyl-dihydrobenzoxazine provides a rigid, planar structure conducive to π-π stacking in crystalline phases, unlike the flexible alkyl chains in the target compound [8].
Hydrogen Bonding Potential: Compounds with oxygen-containing groups (e.g., ethers, esters) exhibit stronger hydrogen-bond acceptor capacity, as seen in [3-(cyclohexyloxy)propyl][1-(4-fluorophenyl)propyl]amine, whereas the target compound relies on weak van der Waals interactions from its alkyl chains [3].
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
